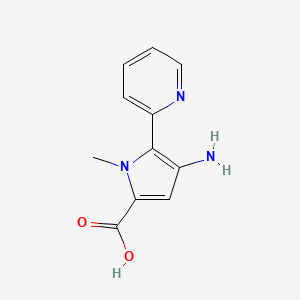

4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-1-methyl-5-pyridin-2-ylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14-9(11(15)16)6-7(12)10(14)8-4-2-3-5-13-8/h2-6H,12H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJGQBADAPFGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=C1C2=CC=CC=N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated pyrrole derivative.

Amination and Methylation: The amino group can be introduced through a nucleophilic substitution reaction, and the methyl group can be added via alkylation using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole or pyridinyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or carboxylic acids, while substitution reactions can produce various substituted pyrrole derivatives.

Scientific Research Applications

4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

- 4-amino-1-methyl-5-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid

- 4-amino-1-methyl-5-(pyridin-4-yl)-1H-pyrrole-2-carboxylic acid

- 4-amino-1-ethyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid

Uniqueness

4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to the specific positioning of the pyridinyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Biological Activity

4-Amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 189.20 g/mol. The compound features a pyrrole ring substituted with an amino group and a pyridine moiety, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For instance, compounds with similar structures demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related pyrrole derivatives ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole Derivative B | 12.5 | Escherichia coli |

Antiviral Activity

The antiviral properties of pyrrole derivatives have also been explored. A study indicated that modifications in the pyrrole structure significantly enhanced antiviral activity against enteroviruses, suggesting that the presence of specific functional groups is crucial for efficacy . This highlights the potential of this compound in developing antiviral agents.

Anti-inflammatory Activity

Pyrrole compounds are known for their anti-inflammatory properties . Research indicates that certain derivatives exhibit significant inhibition of inflammatory mediators, which can be attributed to their ability to modulate signaling pathways involved in inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrrole derivatives. The presence of specific substituents on the pyrrole and pyridine rings can enhance or diminish biological effects. For example, the introduction of electron-withdrawing groups on the aromatic system has been associated with increased antimicrobial potency .

Case Study 1: Development of Antibacterial Agents

In a recent investigation, several pyrrole derivatives were synthesized and evaluated for antibacterial activity. Among them, this compound exhibited promising results against multi-drug resistant strains, underscoring its potential as a lead compound in antibiotic development .

Case Study 2: Antiviral Efficacy Against Enteroviruses

Another study focused on the antiviral efficacy of modified pyrroles against enteroviruses. The results demonstrated that structural modifications significantly improved antiviral activity, with some derivatives achieving EC50 values in the nanomolar range . This suggests that this compound could be further explored for its antiviral applications.

Q & A

Q. What synthetic strategies are commonly employed for synthesizing 4-amino-1-methyl-5-(pyridin-2-yl)-1H-pyrrole-2-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including cyclization and functionalization. A general approach may involve:

- Cyclization : Building the pyrrole core via condensation reactions of precursors like aminopyridines and diketones.

- Functionalization : Introducing substituents (e.g., methyl and pyridyl groups) through alkylation or cross-coupling reactions.

- Amide/Carboxylic Acid Formation : Acidic hydrolysis or oxidation steps to generate the carboxylic acid moiety (e.g., using General Procedure F1 for amide intermediates as described in medicinal chemistry protocols) . Characterization relies on 1H NMR (to confirm substitution patterns), LCMS (for molecular weight verification), and HPLC (to assess purity >95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H NMR : Resolves proton environments, e.g., distinguishing pyridyl protons (δ 8.6–7.5 ppm) from pyrrole ring protons (δ 6.5–7.0 ppm).

- ESIMS/LCMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 248.1) and monitors reaction progress.

- HPLC : Ensures purity (>95%) by detecting trace impurities from incomplete reactions or side products .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to improve reaction yields?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency by stabilizing transition states.

- Catalyst Screening : Transition metals (e.g., Pd or Cu) may accelerate heterocycle formation in cross-coupling steps.

- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions like decomposition . For example, trifluoromethyl group introduction in similar pyrrole derivatives requires precise stoichiometry and inert atmospheres to avoid byproducts .

Q. How should contradictory biological activity data across studies be analyzed?

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., pH, serum concentration).

- Compound Purity : Impurities >5% (detected via HPLC) can skew activity results; repurification is advised .

- Structural Analogues : Compare with derivatives (e.g., 2-amino-4-methylpyrimidine-5-carboxylic acid) to identify SAR trends, such as the role of the pyridyl group in target binding .

Q. What computational methods are effective for predicting structure-activity relationships (SAR)?

Integrate:

- Molecular Docking : Models interactions with target proteins (e.g., kinases) using software like AutoDock or Schrödinger.

- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity data.

- MD Simulations : Assesses binding stability over time, particularly for flexible pyrrole-carboxylic acid motifs .

Q. How can metabolic stability of derivatives be improved during drug design?

Strategies include:

- Blocking Metabolic Hotspots : Methyl groups (as in 1-methyl substitution) reduce oxidative metabolism.

- Bioisosteric Replacement : Substitute pyridyl with more stable heterocycles (e.g., pyrimidine) while retaining activity.

- Prodrug Design : Mask the carboxylic acid group (e.g., ester prodrugs) to enhance bioavailability .

Q. What are the challenges in resolving tautomeric forms of this compound in solution?

Tautomerism (e.g., between 1H- and 2H-pyrrole forms) complicates NMR interpretation. Mitigation involves:

- Variable Temperature NMR : Identifies tautomers via shifting peaks at different temperatures.

- Deuterated Solvents : Use of DMSO-d6 or CDCl3 to enhance signal resolution.

- Computational Prediction : DFT calculations (e.g., Gaussian) model energetically favored tautomers .

Methodological Notes

- Data Gaps : Direct data on the target compound is limited; answers extrapolate from structurally similar analogs (e.g., pyridyl-pyrrole derivatives) .

- Experimental Reproducibility : Detailed protocols (e.g., General Procedure F1) ensure consistency across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.